(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide, known as GSK2982772, is a potent and selective small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1). [, , , ] This kinase plays a crucial role in regulating programmed cell death pathways, particularly necroptosis, and is involved in inflammatory responses. [, ] GSK2982772 has been explored in scientific research as a tool to investigate the role of RIPK1 in various cellular processes and disease models. [, , , , ]
The synthesis of GSK2982772 involves a multi-step process that utilizes a combination of chemical reactions. One reported synthetic route employs a Mitsunobu reaction followed by a nucleophilic aromatic substitution (SNAr) reaction to construct the (S)-3-amino-benzo[b][1,4]oxazepin-4-one core of the molecule. [] The final compound is obtained after further modifications and coupling reactions. The specific details of the synthesis, including reaction conditions, reagents, and yields, can be found in the cited paper.
GSK2982772 features a benzoxazepinone core structure, which is essential for its binding to RIPK1. [, ] The molecule also contains a 1H-1,2,4-triazole-3-carboxamide moiety linked to the benzoxazepinone core via an amide bond. A benzyl group is attached to the chiral center of the benzoxazepinone ring, contributing to its stereospecificity. Structural analysis using techniques such as X-ray crystallography and computational modeling has provided insights into the binding mode of GSK2982772 within the active site of RIPK1. [, ]
GSK2982772 acts by selectively inhibiting the kinase activity of RIPK1. [, , , ] It binds to the ATP-binding pocket of RIPK1, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade associated with necroptosis and inflammation. [, , ] This selective inhibition of RIPK1 kinase activity has been demonstrated in both cellular and in vivo studies. [, , ]
Investigating the role of RIPK1 in inflammatory diseases: GSK2982772 has been used in studies to elucidate the role of RIPK1 in various inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis. [, , , ]
Exploring necroptosis pathways: The compound serves as a valuable tool for dissecting the molecular mechanisms underlying necroptosis and its contribution to various pathological conditions. [, , ]
Developing novel therapeutic strategies: GSK2982772's ability to inhibit RIPK1 has sparked interest in its potential as a therapeutic agent for treating inflammatory and autoimmune disorders. [, , , ]
Target engagement studies: Researchers have developed methods to measure the direct binding of GSK2982772 to RIPK1 in cells and tissues, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. []
Evaluating drug combinations: GSK2982772 is being investigated in combination with other therapies, such as cancer immunotherapy, to explore synergistic effects and enhance treatment outcomes. []
Exploration of novel drug delivery systems: Developing modified-release formulations of GSK2982772 could improve patient compliance and therapeutic outcomes. [, , , ]
Development of more potent and selective RIPK1 inhibitors: Research into designing and synthesizing novel RIPK1 inhibitors with improved potency, selectivity, and pharmacokinetic properties is ongoing. []
Investigating the potential for combination therapies: Combining GSK2982772 with other drugs that target different pathways involved in inflammation and cell death could enhance its therapeutic efficacy. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2